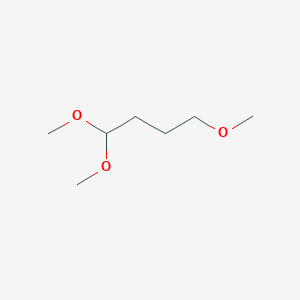
1,1,4-Trimethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Trimethoxybutane is a chemical compound with the molecular formula C7H16O3. It is a colorless liquid that is volatile and has a distinct odor. This compound is not soluble in water but is soluble in many organic solvents .
Preparation Methods
1,1,4-Trimethoxybutane can be synthesized through various methods. One common method involves the reaction of 1,4-dibromobutane with methanol under basic conditions . This reaction typically requires a base such as sodium methoxide or potassium hydroxide to facilitate the substitution reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
1,1,4-Trimethoxybutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,4-Trimethoxybutane has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare other compounds.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: It may be used in the synthesis of pharmaceutical intermediates.
Industry: It serves as a solvent or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1,1,4-Trimethoxybutane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form aldehydes or acids. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
1,1,4-Trimethoxybutane can be compared with other similar compounds such as 1,1,3-Trimethoxybutane and 1,3,3-Trimethoxybutane. These compounds share similar structural features but differ in the position of the methoxy groups. This difference in structure can lead to variations in their chemical reactivity and applications .
1,1,3-Trimethoxybutane: This compound has methoxy groups at the 1 and 3 positions, which can affect its reactivity compared to this compound.
1,3,3-Trimethoxybutane: This compound has methoxy groups at the 1 and 3 positions, similar to 1,1,3-Trimethoxybutane, but with a different arrangement that can influence its chemical properties.
Properties
CAS No. |
60247-13-4 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,1,4-trimethoxybutane |
InChI |
InChI=1S/C7H16O3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |
InChI Key |
RWHYTDPGVKHHCS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















